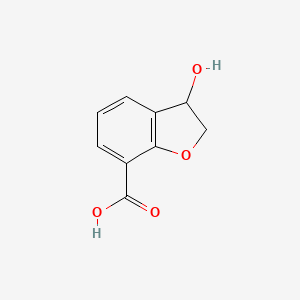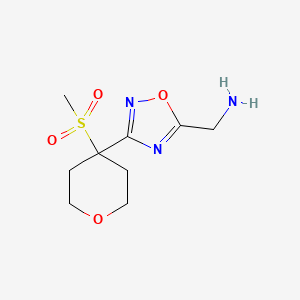
(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic molecule with potential applications in various scientific fields. It features a tetrahydro-2H-pyran ring, a 1,2,4-oxadiazole ring, and a methanamine group, making it a unique structure for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl methanesulfonate . This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H15N3O4S |
|---|---|
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
[3-(4-methylsulfonyloxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H15N3O4S/c1-17(13,14)9(2-4-15-5-3-9)8-11-7(6-10)16-12-8/h2-6,10H2,1H3 |
InChI-Schlüssel |
WTLNBHKGXMEPLE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1(CCOCC1)C2=NOC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


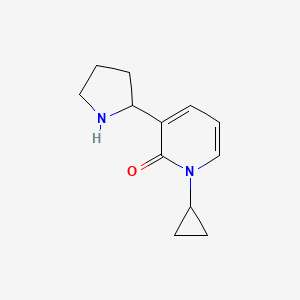
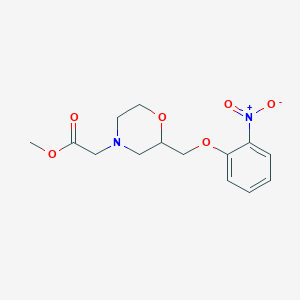
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
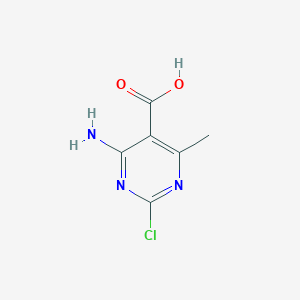
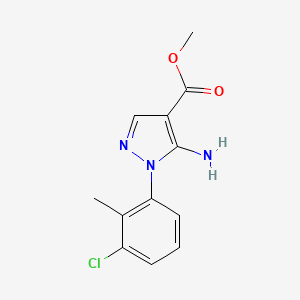
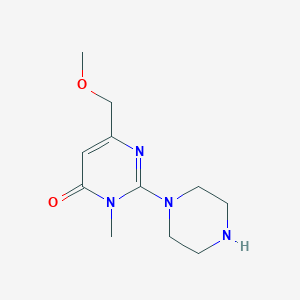
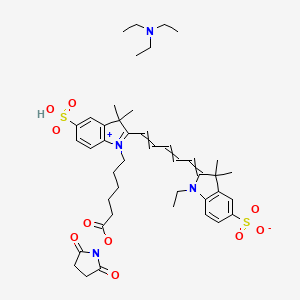
![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
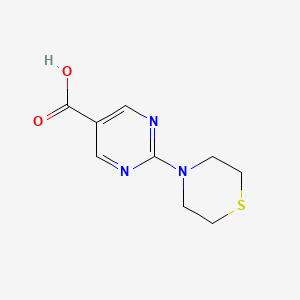
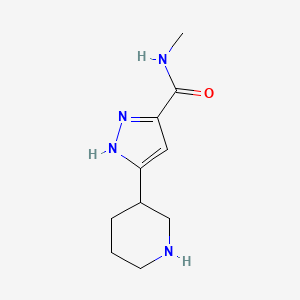

![4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15056309.png)
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
